2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-phenylacetamide
CAS No.: 894558-27-1
Cat. No.: VC8310741
Molecular Formula: C26H23N3O3S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894558-27-1 |
|---|---|
| Molecular Formula | C26H23N3O3S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | 2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C26H23N3O3S/c1-17-12-13-20(14-18(17)2)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30) |
| Standard InChI Key | FIBKOHLZAINNBL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C |
Introduction
Table 1: Chemical Information
| Property | Value/Description |
|---|---|
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | ~433.52 g/mol |
| Functional Groups | Indole, thiazolidine, acetamide |
| Solubility | Likely moderate in polar organic solvents (e.g., DMSO) due to amide functionality |
Synthesis
The synthesis of this compound typically involves multi-step reactions combining spirocyclic chemistry with targeted functionalization. A general approach could include:
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Formation of the spiro[indole-thiazolidine] core: Achieved via cyclization reactions involving indole derivatives and thiourea or related compounds under acidic or basic conditions.
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Attachment of the 3,4-dimethylphenyl group: Introduced through electrophilic aromatic substitution or coupling reactions.
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Incorporation of the N-phenylacetamide moiety: Accomplished via amidation using phenylamine derivatives.
Biological Activity
While specific data on this compound is unavailable in the provided sources, structurally similar molecules have shown diverse pharmacological activities:
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Anticancer properties: Indole derivatives are well-known for their cytotoxic effects on tumor cells.
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Antimicrobial activity: Thiazolidine rings are often found in antibiotics and antifungal agents.
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Anti-inflammatory potential: Amide groups can enhance bioavailability and target-specific binding.
Table 2: Hypothetical Biological Activities
| Activity | Mechanism of Action | Expected Target |
|---|---|---|
| Anticancer | DNA intercalation or enzyme inhibition | Tumor cell growth pathways |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | COX enzyme inhibition | Pro-inflammatory mediators |
Potential Applications
The compound’s unique structure suggests it could be explored for:
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Drug Development:
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As a lead compound for anticancer or antimicrobial drugs.
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For optimization into more potent analogs with improved pharmacokinetics.
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Material Science:
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The spirocyclic core could be investigated for use in organic semiconductors or other advanced materials.
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Research Outlook
Further studies are required to fully characterize this compound’s pharmacological profile:
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In vitro assays: Testing against cancer cell lines or microbial strains.
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In silico modeling: Docking studies to predict binding affinity with biological targets.
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Toxicity studies: To evaluate its safety profile for therapeutic use.
Table 3: Recommended Research Steps
| Step | Description |
|---|---|
| Synthesis Optimization | Improve yield and scalability |
| Biological Screening | Test for anticancer, antimicrobial activities |
| ADMET Profiling | Assess absorption, distribution, metabolism, excretion, and toxicity |
This compound holds promise as a versatile chemical entity with potential applications in medicine and material science. Further experimental validation is essential to unlock its full potential.
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